molecular formula C24H16O2 B14362951 Phenyl (pyren-1-yl)acetate CAS No. 93265-40-8

Phenyl (pyren-1-yl)acetate

Cat. No.: B14362951
CAS No.: 93265-40-8
M. Wt: 336.4 g/mol
InChI Key: DITFHNUZNOHNIV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (pyren-1-yl)acetate can be synthesized through various methods. One common approach involves the reaction of pyrene with phenylacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Phenyl (pyren-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, nitric acid

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Reduced pyrene derivatives

    Substitution: Brominated or nitrated derivatives

Mechanism of Action

The mechanism of action of phenyl (pyren-1-yl)acetate involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can influence the behavior of biological molecules and materials, leading to various effects such as changes in electronic properties or biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl (pyren-1-yl)methanol
  • Phenyl (pyren-1-yl)ketone
  • Phenyl (pyren-1-yl)amine

Uniqueness

Phenyl (pyren-1-yl)acetate is unique due to its specific combination of a phenyl group and a pyrene moiety linked by an acetate group. This structure imparts distinct electronic and photophysical properties, making it valuable for specific applications in materials science and biological research .

Properties

CAS No.

93265-40-8

Molecular Formula

C24H16O2

Molecular Weight

336.4 g/mol

IUPAC Name

phenyl 2-pyren-1-ylacetate

InChI

InChI=1S/C24H16O2/c25-22(26-20-7-2-1-3-8-20)15-19-12-11-18-10-9-16-5-4-6-17-13-14-21(19)24(18)23(16)17/h1-14H,15H2

InChI Key

DITFHNUZNOHNIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

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